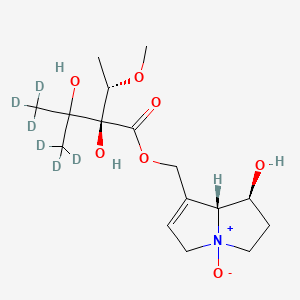

Europine N-oxide-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO7 |

|---|---|

Molecular Weight |

351.42 g/mol |

IUPAC Name |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-4,4,4-trideuterio-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1/i2D3,3D3 |

InChI Key |

UPYLKTQCLCBJQP-AFPBSGCLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@]([C@H](C)OC)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Precursors of Europine N Oxide D6

Stereoselective and Regioselective Synthesis of Europine (B191236) N-oxide-d6

The synthesis of Europine N-oxide-d6 necessitates precise control over the stereochemistry and regiochemistry of the molecule. The core pyrrolizidine (B1209537) structure, which is characteristic of europine, presents several chiral centers that must be established with the correct configuration.

Recent advancements in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of pyrrolizidine alkaloids. rsc.orgresearchgate.netrsc.org Chiral catalysts, including those based on transition metals and organocatalysts, can be employed to direct the formation of specific stereoisomers. kyoto-u.ac.jprsc.orgnih.govresearchgate.net For instance, the stereoselective synthesis of the pyrrolizidine core can be achieved through methods such as intermolecular carbenoid displacement reactions, starting from readily available chiral precursors like (S)-malic acid. rsc.org

The regioselectivity of the N-oxidation step is also a crucial consideration. The nitrogen atom in the pyrrolizidine ring is susceptible to oxidation, and directing this oxidation to the desired position without unwanted side reactions is essential. The choice of oxidizing agent and reaction conditions plays a significant role in achieving high regioselectivity. While traditional oxidizing agents can be effective, modern approaches are increasingly focused on milder and more selective methods. mdpi.commdpi.com

Development of Novel Deuterium-Incorporation Strategies

The introduction of deuterium (B1214612) atoms into the europine molecule can be accomplished through various strategies. One common approach involves the use of deuterated reagents at specific steps of the synthesis. For example, reduction steps can be carried out using deuterium gas (D2) with a suitable catalyst or with deuterated reducing agents like sodium borodeuteride (NaBD4). nih.gov

More advanced and efficient methods for deuterium incorporation are continually being developed. chem-station.comacs.org These include catalytic hydrogen isotope exchange (HIE) reactions, which allow for the direct replacement of hydrogen atoms with deuterium in a late-stage synthetic step. x-chemrx.com This approach can be more atom-economical and may offer higher isotopic purity. The choice of catalyst is critical in HIE, with palladium- and iridium-based catalysts showing promise in directing the exchange to specific positions within a molecule. acs.orgnih.gov

Biocatalytic deuteration is an emerging and highly innovative strategy that utilizes enzymes to achieve high stereoselectivity and isotopic selectivity under mild conditions. nih.govnih.govresearchgate.net Enzymes such as NADH-dependent reductases can be employed to deliver deuterium from a deuterated source, like heavy water (D2O), to a specific face of a prochiral substrate, thereby establishing a deuterated chiral center with high precision. nih.gov

Green Chemistry Approaches to N-Oxidation for Europine Analogues

The N-oxidation of the pyrrolizidine nitrogen to form the N-oxide is a key final step in the synthesis of this compound. Traditional oxidation methods often employ harsh reagents that can lead to the formation of undesirable byproducts and pose environmental concerns. Green chemistry principles advocate for the use of more environmentally benign and efficient methods.

One greener approach to N-oxidation involves the use of catalysts that can activate milder oxidants, such as hydrogen peroxide. For example, iron-based catalysts, like Fe(III)-TAML, have been shown to effectively catalyze the N-demethylation of alkaloids using aqueous hydrogen peroxide, a process that involves an N-oxide intermediate. researchgate.net Such catalytic systems offer a more sustainable alternative to stoichiometric oxidants.

Precursor Chemistry and Synthetic Intermediates for Deuterated Tropane (B1204802) Alkaloid Frameworks

The biosynthesis of pyrrolizidine alkaloids, including europine, originates from the precursor putrescine. rsc.orgcdnsciencepub.comcapes.gov.brrsc.org Therefore, the synthesis of deuterated this compound can be strategically planned by starting with a deuterated precursor. The synthesis of isotopically labeled putrescine is a key step in this approach.

Deuterated putrescine can be synthesized from commercially available deuterated starting materials. For example, deuterated succinonitrile can be reduced to afford deuterated putrescine. The incorporation of labeled putrescine into the pyrrolizidine alkaloid framework has been demonstrated in biosynthetic studies. rsc.orgcapes.gov.brrsc.org This biomimetic approach can be adapted for the chemical synthesis of deuterated pyrrolizidine alkaloids.

The synthesis of the complete deuterated tropane or pyrrolizidine framework often involves the construction of key synthetic intermediates. For instance, a deuterated pyrrolizidine core can be synthesized and then further functionalized to introduce the necessary substituents found in europine. The stereoselective synthesis of these intermediates is crucial for obtaining the final product with the correct stereochemistry. nih.govmdpi.com

Optimization of Reaction Conditions for Isotopic Purity and Yield

Several factors can influence the isotopic purity of the final product. In deuterium incorporation steps, it is important to minimize any potential for H/D exchange with non-deuterated sources. cerilliant.com This can be achieved by carefully selecting solvents and reagents and by controlling the reaction temperature and time. For example, in catalytic H/D exchange reactions, the choice of catalyst, solvent, and deuterium source (e.g., D2O, D2 gas) can significantly impact the level of deuterium incorporation. x-chemrx.comnih.gov

Analytical techniques play a crucial role in monitoring the progress of the synthesis and in determining the isotopic purity and yield of the final product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for characterizing deuterated compounds and quantifying the level of deuterium incorporation. nih.govalmacgroup.comresearchgate.net

Sophisticated Spectroscopic and Computational Characterization of Europine N Oxide D6

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Europine (B191236) N-oxide-d6 and for verifying the position and extent of deuterium labeling.

A combination of one-dimensional NMR experiments provides a detailed picture of the molecular structure and the success of the isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Europine N-oxide-d6, the signals corresponding to the protons at the deuterated positions are expected to be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation. The chemical shifts of the remaining protons offer insights into the molecule's conformation in solution.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The carbons directly bonded to deuterium atoms will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will show an isotopic shift (a slight change in chemical shift) compared to the non-deuterated analog.

¹⁵N NMR (Nitrogen-15 NMR): ¹⁵N NMR spectroscopy is particularly useful for probing the electronic environment of the nitrogen atom within the N-oxide functional group. The chemical shift of the nitrogen atom is sensitive to its oxidation state and the surrounding molecular structure.

²D NMR (Deuterium NMR): A direct detection of the deuterium nucleus via ²D NMR provides conclusive proof of isotopic labeling. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the deuterium atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyrrolizidine (B1209537) Ring of a Europine N-oxide Analog.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 4.05 | 62.5 |

| 2 | 2.10, 2.35 | 34.1 |

| 3 | 3.55, 4.15 | 75.8 |

| 5 | 3.20, 3.90 | 68.2 |

| 6 | 2.05, 2.25 | 36.4 |

| 7 | 4.50 | 78.9 |

| 8 | 5.95 | 135.2 |

Note: Data is hypothetical and representative for a typical pyrrolizidine N-oxide structure. Chemical shifts for this compound would vary, and signals for deuterated positions would be absent in the ¹H spectrum.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and determining the relative stereochemistry.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This information is vital for piecing together the different fragments of the molecule and confirming the connectivity across quaternary carbons and heteroatoms. The long-range correlations can also provide insights into the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone technique for the characterization of isotopically labeled standards, providing exact mass measurements and detailed structural information through fragmentation analysis.

HRMS can determine the molecular weight of this compound with high accuracy, which allows for the confirmation of its elemental composition. The mass difference between the labeled and unlabeled compound should correspond to the mass of six deuterium atoms minus the mass of six protons. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm the location of the deuterium labels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary application for which this compound is designed. nih.govnih.gov This technique is used to verify the isotopic purity of the standard and to study its behavior in complex biological matrices. In preclinical models, LC-MS/MS can be employed to differentiate between the administered deuterated standard and any endogenously produced or co-eluting unlabeled Europine N-oxide. Furthermore, it can be used to characterize the metabolites of Europine N-oxide, where the deuterium label can help in tracking the metabolic fate of the molecule. frontiersin.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 352.2168 | 352.2165 | -0.9 |

Note: The m/z values are hypothetical and calculated based on the expected elemental composition of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can be used to study intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present, such as O-H (hydroxyl), C-H, C=C, C-O, and the N-O (N-oxide) stretching vibrations. The positions of these bands can be influenced by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum will also show characteristic bands for the functional groups in this compound. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, providing another method to confirm deuteration.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are powerful tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of this compound.

Theoretical calculations can be used to predict the NMR chemical shifts, vibrational frequencies, and mass spectrometric fragmentation patterns of this compound. researchgate.net These predicted data can then be compared with the experimental results to validate the structural assignment. Molecular modeling can also be used to study the conformational preferences of the molecule and to investigate its interactions with biological macromolecules. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost for molecules of this size. researchgate.net Such computational studies are valuable in understanding the structure-property relationships of pyrrolizidine alkaloid N-oxides. nih.govwur.nl

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Europine N-oxide |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the fundamental properties of molecules like this compound. DFT calculations can provide detailed insights into the electronic structure, which governs the molecule's reactivity and spectroscopic behavior. By solving approximations of the Schrödinger equation, DFT can model the distribution of electrons within the molecule, identifying regions of high or low electron density.

This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby illuminating potential metabolic pathways or chemical interactions. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the molecule's chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

Furthermore, DFT methods are instrumental in predicting various spectroscopic properties. For example, theoretical calculations can simulate NMR spectra by computing the magnetic shielding tensors of atomic nuclei. mdpi.com This allows for the prediction of 1H and 13C chemical shifts, which can be compared with experimental data to confirm the molecular structure. mdpi.com The accuracy of these predictions is often high, with mean absolute errors for 1H NMR chemical shifts typically between 0.05–0.20 ppm and for 13C NMR between 0.5–3.0 ppm for complex alkaloids. mdpi.com

Below is a table of hypothetical electronic properties for this compound, as would be predicted by DFT calculations.

| Property | Predicted Value | Significance |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons; higher values suggest greater reactivity with electrophiles. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons; lower values suggest greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 7.8 eV | The energy required to remove an electron from the molecule. |

Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. researchgate.net Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. chemistrysteps.com These different arrangements, known as conformers, often have different potential energies. libretexts.org

Computational methods are employed to systematically explore the conformational space of this compound. This process involves rotating dihedral angles of flexible bonds in a stepwise manner and calculating the potential energy of each resulting conformer. The collection of these conformers and their corresponding energies constitutes the molecule's potential energy surface.

Mapping this energy landscape allows for the identification of low-energy, stable conformations, which are the most likely to be populated at a given temperature. nih.gov The global minimum on this landscape represents the most stable conformer. Understanding the relative energies of different conformers and the energy barriers between them is crucial for predicting the molecule's dynamic behavior and how it might interact with biological targets such as enzymes or receptors.

The following table presents a hypothetical summary of a conformational analysis for this compound, highlighting a few key low-energy conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°)(C7-O-C9-C1) | Key Structural Feature |

| 1 (Global Minimum) | 0.00 | 175 | Extended ester side chain |

| 2 | 0.85 | -65 | Folded side chain, potential for intramolecular H-bonding |

| 3 | 1.52 | 70 | Alternative orientation of the necine base |

| 4 | 2.10 | -170 | Puckering variation in the pyrrolizidine ring |

Note: The data presented are hypothetical and serve to illustrate the results of a typical conformational analysis.

Theoretical Prediction of Deuterium Isotope Effects on Molecular Properties

The substitution of hydrogen (1H) with its heavier isotope, deuterium (2H or D), leads to subtle but measurable changes in a molecule's properties, known as isotope effects. huji.ac.il These effects arise primarily from the difference in mass, which alters the vibrational frequencies of the C-D bond compared to the C-H bond. sustainability-directory.com Quantum chemical calculations are essential for accurately predicting these deuterium isotope effects, particularly on NMR chemical shifts. nih.govnih.gov

The zero-point vibrational energy of a C-D bond is lower than that of a C-H bond. This difference in vibrational averaging of the electronic structure leads to small changes in the local magnetic environment of nearby nuclei. sustainability-directory.com As a result, the NMR chemical shifts of the deuterated isotopologue (this compound) will differ slightly from its non-deuterated counterpart. These differences are defined as isotope shifts (nΔX(D) = δX(H) - δX(D)), where 'n' is the number of bonds between the observed nucleus (X) and the deuterium atom.

Theoretical models can calculate these isotope shifts with considerable accuracy. nih.gov One-bond isotope shifts (1ΔC(D)) are typically the largest, while two-bond (2ΔC(D)) and longer-range effects are smaller but can provide valuable structural information, especially in systems with hydrogen bonding or specific spatial arrangements. huji.ac.ilrsc.org Predicting these effects is crucial for interpreting the NMR spectra of deuterated standards and for studying reaction mechanisms where kinetic isotope effects are important.

The table below provides hypothetical predicted deuterium isotope effects on the 13C and 1H NMR chemical shifts for selected atoms in this compound, illustrating the expected magnitude and sign of these shifts.

| Nucleus | Isotope Shift (ppb) | Type of Effect |

| C-1' (in d6-ethyl group) | -350 | One-bond (1ΔC(D)) |

| C-2' (in d6-ethyl group) | -110 | Two-bond (2ΔC(D)) |

| O (methoxy) | -25 | Three-bond (3ΔO(D)) |

| H on C-2 | +5 | Long-range steric effect |

| C-9 | +2 | Long-range through-space |

Note: Values are hypothetical, based on typical deuterium isotope effects observed in organic molecules. Negative values indicate a shielding effect (upfield shift) in the deuterated compound.

Mechanistic Investigations of Europine N Oxide D6 Biotransformation and Metabolic Fate Preclinical and in Vitro Models

Identification and Structural Elucidation of Deuterated Metabolites in Biological Matrices (e.g., microsomes, cell lines, animal tissues)

No specific studies identifying or structurally elucidating deuterated metabolites of Europine (B191236) N-oxide-d6 in biological matrices were found in the reviewed literature.

In general, the investigation of a deuterated compound's metabolism, such as Europine N-oxide-d6, would involve incubating the compound with various in vitro and preclinical models. These models typically include:

Liver Microsomes: Preparations of the endoplasmic reticulum from liver cells, rich in drug-metabolizing enzymes.

Cell Lines: Immortalized cells, such as human hepatoma cell lines (e.g., HepG2), that can model hepatic metabolism.

Animal Tissues: Tissues from preclinical animal models, such as rats or mice, provide a more complex physiological environment for metabolic studies.

The identification and structural elucidation of any resulting deuterated metabolites would be carried out using advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS). The presence of the deuterium (B1214612) label (d6) would result in a characteristic mass shift in the mass spectra of the parent compound and its metabolites, aiding in their identification and differentiation from endogenous molecules. Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive method for the structural elucidation of isolated metabolites, confirming the position of the deuterium atoms and any metabolic modifications.

Enzymatic Pathways and Isoforms Involved in N-Oxidation and Subsequent Transformations (e.g., CYP, FMO, mARC)

There is no specific information available on the enzymatic pathways and isoforms involved in the biotransformation of this compound.

However, the metabolism of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides is known to be mediated by several enzyme systems. The N-oxidation of PAs is a critical metabolic step, and the reverse reaction, the reduction of PA N-oxides back to the parent PA, is also of significant toxicological importance.

The primary enzyme families involved in these transformations are:

Cytochrome P450 (CYP) enzymes: This superfamily of heme-containing monooxygenases is a major contributor to the metabolism of a wide range of xenobiotics, including PAs. Various CYP isoforms, such as those in the CYP3A and CYP2D families, are known to be involved in the oxidation of PAs.

Flavin-containing monooxygenases (FMOs): These enzymes are also involved in the N-oxidation of various compounds. FMOs can contribute to the detoxification of PAs by converting them to their more water-soluble N-oxides, which can be more readily excreted.

Mitochondrial amidoxime-reducing component (mARC): This enzyme system has been implicated in the reduction of N-oxides. The reduction of PA N-oxides back to the parent tertiary amine PAs is a critical activation step, as the parent PAs can then be metabolized by CYPs to toxic pyrrolic esters.

The specific isoforms of these enzymes involved in the metabolism of this compound would need to be determined experimentally using recombinant enzymes or specific chemical inhibitors in in vitro systems.

Quantitative Analysis of Deuterium Kinetic Isotope Effects (KIEs) on Metabolic Reactions

No studies reporting a quantitative analysis of deuterium kinetic isotope effects (KIEs) on the metabolic reactions of this compound were found.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the replacement of six hydrogen atoms with deuterium could potentially lead to a KIE if a carbon-deuterium (C-D) bond is broken in the rate-determining step of a metabolic reaction.

The magnitude of the KIE (kH/kD, the ratio of the rate constant for the non-deuterated compound to the deuterated compound) can provide valuable information about the reaction mechanism. A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, while a secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.

Implications of KIEs for Reaction Mechanism Elucidation

The study of KIEs for this compound could have significant implications for understanding its metabolic pathways. For example, a significant primary KIE on a particular metabolic transformation would suggest that the cleavage of a C-D bond is the rate-limiting step for that reaction. This information can help to pinpoint the exact site of metabolic attack and elucidate the transition state of the reaction. The absence of a KIE for a particular metabolic pathway would suggest that C-D bond cleavage is not rate-limiting for that pathway.

Cellular Uptake, Efflux, and Subcellular Distribution Mechanisms in Model Systems

Specific data on the cellular uptake, efflux, and subcellular distribution of this compound in any model system is not available in the scientific literature.

The cellular transport of PAs and their N-oxides is an important determinant of their toxicity. Due to their charge and increased polarity, N-oxides are generally less able to passively diffuse across cell membranes compared to their parent tertiary amines. Therefore, their uptake and efflux are likely mediated by membrane transport proteins.

Studies on other PAs suggest that their uptake into cells can be structure-dependent and may involve specific transporters. The subcellular distribution of these compounds is also a critical factor in their mechanism of action, as their metabolic activation and interaction with cellular macromolecules occur in specific cellular compartments. Investigating the cellular transport and distribution of this compound would require studies using cultured cells, measuring the intracellular concentration of the compound over time and in the presence of various transport inhibitors.

Molecular Interactions and Pharmacological Mechanisms of Action of Europine N Oxide D6 Preclinical and in Vitro Studies

Ligand-Target Binding Kinetics and Thermodynamics (in vitro assays)

No data from in vitro assays are available to characterize the ligand-target binding kinetics (association and dissociation rates) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of Europine (B191236) N-oxide-d6 with any biological target.

Modulation of Receptor Activity or Enzyme Function (biochemical and cell-based assays)

There are no published biochemical or cell-based assay results detailing how Europine N-oxide-d6 might modulate the activity of specific receptors or the function of particular enzymes.

Investigation of Intracellular Signaling Pathway Perturbations

Information regarding the effects of this compound on intracellular signaling pathways is not available. Studies investigating potential perturbations of signaling cascades downstream of a target engagement have not been reported.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies with Deuterated Analogues

While the deuteration of molecules is a recognized strategy in medicinal chemistry to influence metabolism and activity, no specific structure-activity relationship (SAR) or structure-metabolism relationship (SMR) studies involving this compound and its deuterated analogues have been published. Such studies would be necessary to understand the impact of deuterium (B1214612) substitution on the compound's biological activity and metabolic fate.

Advanced Analytical Methodologies for Detection and Quantification of Europine N Oxide D6 in Complex Matrices

Development and Validation of Highly Sensitive LC-MS/MS Methods for Trace Analysis

The detection and quantification of Europine (B191236) N-oxide-d6, a deuterated isotopologue of the pyrrolizidine (B1209537) alkaloid (PA) N-oxide, at trace levels in complex matrices necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering exceptional sensitivity and specificity for the analysis of PAs and their metabolites. nih.govhpst.czulisboa.pt The development of robust LC-MS/MS methods is critical for research applications where accurate quantification is paramount.

Method development typically begins with the optimization of the mass spectrometric parameters for Europine N-oxide-d6. This involves the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM), which significantly enhances the specificity and sensitivity of the method. ulisboa.pt For pyrrolizidine alkaloid N-oxides, characteristic fragment ions are often monitored to ensure accurate identification. acs.org The optimization process also includes fine-tuning of source parameters such as capillary voltage, nebulizer pressure, and drying gas flow and temperature to maximize the ion signal. nih.gov

Chromatographic separation is equally critical and is typically achieved using reversed-phase columns, such as C18 columns. nih.gov The mobile phase composition, often consisting of a mixture of water and an organic solvent like methanol or acetonitrile with additives such as formic acid, is carefully optimized through gradient elution to achieve efficient separation from matrix interferences and other analytes. nih.govmdpi.com

The following table provides an example of typical LC-MS/MS parameters that would be optimized for the analysis of a pyrrolizidine alkaloid N-oxide like this compound.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for maximum signal (e.g., 2000 - 5500 V) |

| Source Temperature | Optimized for desolvation (e.g., 300 - 600 °C) |

| Collision Gas | Argon |

| Precursor Ion (Q1) | [M+H]+ of this compound |

| Product Ions (Q3) | Specific fragment ions |

Quantification Strategies Utilizing Internal Standards

In quantitative bioanalysis, the use of an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. nih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest and should not be present in the blank matrix. Deuterated analogs of the analyte, such as this compound for the quantification of Europine N-oxide, are considered the most suitable internal standards. lcms.cz

The principle of quantification using a deuterated internal standard involves adding a known amount of this compound to all samples, including calibration standards, quality controls, and unknown samples, prior to sample processing. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference. The response ratio of the analyte to the internal standard is then used to construct a calibration curve and to quantify the analyte in the unknown samples. This approach significantly improves the accuracy and precision of the quantification by compensating for matrix effects and other sources of variability. lcms.cz

The use of stable isotope-labeled internal standards is a well-established practice in the quantification of various compounds, including metabolites like N-oxides. researchgate.netmdpi.commdpi.com For instance, in the quantification of other N-oxide metabolites, deuterated analogs have been successfully employed to ensure the reliability of the bioanalytical method. researchgate.net

Method Specificity, Linearity, and Robustness for Research Applications

The validation of an analytical method is essential to ensure its reliability for its intended purpose. wjarr.comdemarcheiso17025.com For research applications involving the trace analysis of this compound, key validation parameters include specificity, linearity, and robustness. elementlabsolutions.compharmavalidation.in

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. elementlabsolutions.comeuropa.eu In LC-MS/MS, specificity is primarily achieved through the unique MRM transitions of the analyte. The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates the specificity of the method.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pharmavalidation.in A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. pharmavalidation.in For trace analysis, a weighted linear regression model may be used to improve accuracy at the lower end of the calibration range. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comeuropa.eu This provides an indication of the method's reliability during normal usage. europa.eu Parameters that are typically varied during robustness testing include mobile phase composition, pH, flow rate, and column temperature. pharmavalidation.in The results of the analysis should not be significantly affected by these minor changes, demonstrating the robustness of the method.

The following table summarizes the typical acceptance criteria for these validation parameters in a research setting.

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | Ability to differentiate and quantify the analyte from other components. | No significant interfering peaks at the analyte's retention time in blank samples. |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for the lower limit of quantification). |

| Robustness | Resilience of the method to small, deliberate changes in parameters. | The results of the analysis should remain within acceptable precision and accuracy limits when method parameters are slightly varied. |

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable)

Pyrrolizidine alkaloids and their N-oxides can exist as stereoisomers, and it is often the case that only one enantiomer is biologically active or toxic. mdpi.com Therefore, the ability to separate and quantify individual enantiomers is of significant importance. Chiral separation techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are employed for the assessment of enantiomeric purity. nih.govuva.es

While there is no specific information in the provided search results regarding the chiral separation of this compound, the principles of chiral separation for related compounds can be applied. Chiral separation is typically achieved using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. acs.org Polysaccharide-based CSPs are commonly used for this purpose. acs.org

The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. uva.es The mechanism of chiral separation often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector on the stationary phase. acs.org

Advanced Sample Preparation Protocols for Biological and Environmental Research Matrices

The accurate quantification of trace levels of this compound in complex biological and environmental matrices requires efficient sample preparation to remove interfering substances and concentrate the analyte. mdpi.comnih.gov The choice of sample preparation protocol depends on the nature of the matrix and the physicochemical properties of the analyte.

For biological matrices such as plasma or milk, a common approach involves protein precipitation followed by solid-phase extraction (SPE). nih.govresearchgate.net Protein precipitation, often using an organic solvent like acetonitrile or methanol, is an initial step to remove the bulk of the proteins. mdpi.com This is typically followed by SPE, which provides a more selective cleanup. Cation-exchange SPE cartridges are frequently used for the extraction of pyrrolizidine alkaloids and their N-oxides. nih.govnih.gov

The general steps for a solid-phase extraction protocol are outlined in the table below.

| SPE Step | Description | Typical Solvents |

| Conditioning | Prepares the sorbent for sample interaction. | Methanol followed by water. bund.de |

| Sample Loading | The sample extract is passed through the cartridge. | The sample extract, often in an aqueous solution. bund.de |

| Washing | Removes interfering compounds with weaker interactions with the sorbent. | Water or a weak organic solvent solution. bund.de |

| Elution | A stronger solvent is used to elute the analyte of interest. | Methanolic ammonia solution. nih.govbund.de |

For environmental matrices like plant material, the extraction process often involves an initial extraction with an acidified aqueous or organic solvent, followed by a cleanup step such as SPE. bund.de The extraction solvent is chosen to efficiently extract the PAs and their N-oxides from the plant matrix. bund.de Subsequent neutralization and filtration may be required before the SPE cleanup. bund.de

The final eluate from the sample preparation process is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system before injection. bund.de These advanced sample preparation protocols are essential for achieving the low limits of detection and quantification required for trace analysis in complex matrices.

Chemical Reactivity, Degradation Pathways, and Stability Mechanisms of Europine N Oxide D6

Reaction Kinetics and Mechanisms of Chemical Transformations (e.g., reduction, rearrangement)

The chemical transformations of Europine (B191236) N-oxide-d6 are dominated by the reactivity of the N-oxide functional group. The most significant and well-documented reaction for this class of compounds is reduction.

Reduction: Pyrrolizidine (B1209537) alkaloid N-oxides are readily reduced to their corresponding tertiary amine free bases. core.ac.uk This transformation is a pivotal reaction both in laboratory settings and under physiological conditions. benchchem.com The reduction of the N-oxide converts it back to the parent alkaloid, in this case, Europine-d6. This reaction is often intentionally carried out after extraction from plant materials to obtain the free base. core.ac.uk The general mechanism involves the removal of the oxygen atom from the nitrogen, restoring the lone pair of electrons to the nitrogen atom of the pyrrolizidine ring.

Rearrangement: While specific rearrangement reactions for Europine N-oxide are not extensively detailed in the reviewed literature, N-oxides as a functional group can participate in thermal or acid-catalyzed rearrangements, such as the Meisenheimer rearrangement. However, the most prevalent transformation for this specific subclass of compounds remains reduction.

Below is a table summarizing the primary chemical transformation of Europine N-oxide-d6.

| Reaction Type | Reactant | Product | Description |

| Reduction | This compound | Europine-d6 | The N-oxide group is reduced to a tertiary amine, a characteristic reaction for pyrrolizidine alkaloid N-oxides. core.ac.ukbenchchem.com |

Investigation of Hydrolytic and Oxidative Degradation Pathways (mechanistic focus)

Degradation of this compound can proceed through several pathways, primarily targeting the ester linkage and the N-oxide group.

Hydrolytic Degradation: The structure of this compound contains an ester linkage connecting the necine base to the necic acid side chain. Polyesters and similar molecules containing ester bonds are susceptible to hydrolysis. mdpi.com This reaction involves the cleavage of the ester bond by water. The mechanism is a bimolecular nucleophilic substitution that can be catalyzed by either acids or bases. mdpi.commdpi.com Hydrolysis would break down the molecule into two primary fragments: the retronecine-like necine base and the free deuterated necic acid. The rate of this degradation is influenced by pH, with different mechanisms potentially dominating in neutral, acidic, or basic conditions. mdpi.com

Oxidative Degradation: The N-oxide functional group itself is an oxidized form of an amine. While tertiary amines are susceptible to oxidation to form N-oxides, the N-oxide group is generally resistant to further oxidation at the nitrogen. researchgate.netresearchgate.net However, oxidative degradation can be initiated by reactive oxygen species, such as hydroxyl radicals (•OH), which can attack other parts of the molecule, particularly C-H (or in this case, C-D) bonds. researchgate.netacs.org In many biological systems, the primary "degradation" pathway for N-oxides involves reduction back to the tertiary amine, which is then subject to further metabolism. benchchem.com

The following table details the potential degradation pathways.

| Degradation Type | Susceptible Functional Group | Mechanism | Potential Products |

| Hydrolysis | Ester Linkage | Nucleophilic substitution (acid or base-catalyzed) leading to bond scission. mdpi.commdpi.com | Necine Base, Deuterated Necic Acid |

| Oxidative Degradation | C-H/C-D bonds | Radical-initiated hydrogen/deuterium (B1214612) abstraction. acs.org | Hydroxylated derivatives |

| Reductive Degradation | N-Oxide | Reduction to the tertiary amine. core.ac.uk | Europine-d6 |

Photochemical Reactivity and Environmental Fate Mechanisms (laboratory studies)

The interaction of this compound with light can induce chemical changes, influencing its environmental persistence.

Photochemical Reactivity: Exposure to ultraviolet (UV) radiation can initiate photochemical degradation (photolysis). mdpi.com This process involves the absorption of photons, which can provide the energy needed to break chemical bonds. For a molecule like this compound, potential sites for photolytic cleavage include the N-O bond in the N-oxide group or the C-O bonds of the ester linkage. Furthermore, photo-oxidation can occur, where light absorption facilitates the creation of highly reactive oxygen species that subsequently attack the molecule. researchgate.netfrontiersin.org Laboratory studies on similar organic compounds confirm that photolysis can be a significant degradation pathway in aqueous environments. mdpi.com

Environmental Fate: The environmental fate of this compound is governed by its physical and chemical properties. N-oxides are generally more water-soluble than their parent alkaloids, suggesting that this compound would be mobile in aquatic systems. Its environmental persistence would be limited by its susceptibility to hydrolytic degradation in water and photochemical degradation in sunlit surface waters. service.gov.uk Given its relatively high molecular weight and polarity, it is expected to have low volatility, making atmospheric transport via evaporation less significant. mst.dk

A summary of photochemical processes is provided below.

| Process | Mechanism | Potential Outcome |

| Photolysis | Direct absorption of UV radiation causes cleavage of covalent bonds (e.g., N-O, C-O). mdpi.com | Fragmentation of the molecule. |

| Photo-oxidation | Light absorption generates reactive oxygen species, which then oxidize the molecule. researchgate.net | Formation of oxidized derivatives. |

Influence of Deuteration on Chemical Stability and Reactivity

The substitution of hydrogen with deuterium significantly impacts the chemical stability and reactivity of the molecule through the Kinetic Isotope Effect (KIE). benchchem.com

The C-D (carbon-deuterium) bond is stronger and vibrates at a lower frequency than a C-H (carbon-hydrogen) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This phenomenon gives rise to the KIE, where a chemical reaction that involves the cleavage of a C-H bond in its rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. nih.govmdpi.com

For this compound, the deuterium atoms are located on the necic acid portion of the molecule. clearsynth.comhoelzel-biotech.com Therefore, any degradation pathway that involves the cleavage of these specific C-H bonds as a rate-limiting step will be slower in the deuterated compound. This effect is a cornerstone of using deuterated compounds in pharmaceutical research to enhance metabolic stability and modify pharmacokinetic profiles. medchemexpress.comnih.gov For example, if oxidative degradation proceeds via radical abstraction of a hydrogen atom from a methyl group on the side chain, the deuterated analog will be more resistant to this specific degradation pathway, thereby increasing its stability. benchchem.com

The table below contrasts the properties of C-H and C-D bonds and the resulting effect on reactivity.

| Attribute | C-H Bond | C-D Bond | Impact on Reactivity |

| Bond Strength | Weaker | Stronger | Higher energy is needed to cleave the C-D bond. |

| Reaction Rate | Faster (for reactions involving C-H bond cleavage in the rate-determining step) | Slower (Kinetic Isotope Effect) benchchem.comnih.gov | This compound exhibits enhanced stability against degradation pathways targeting the deuterated positions. |

Applications of Deuterium Labeling in Europine N Oxide D6 Research

Utility as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving precision and accuracy. nih.gov Europine (B191236) N-oxide-d6 is an ideal internal standard for the quantification of its unlabeled counterpart, Europine N-oxide. scioninstruments.comacanthusresearch.com

An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis. scioninstruments.com Because deuterated standards like Europine N-oxide-d6 are chemically almost identical to the analyte, they exhibit very similar behavior during extraction, chromatography, and ionization. acanthusresearch.com However, due to the mass difference, the internal standard can be distinguished from the analyte by the mass spectrometer. scioninstruments.com

This co-elution and similar behavior allow the internal standard to effectively compensate for several potential sources of error:

Matrix Effects: In complex biological matrices like plasma or urine, other endogenous compounds can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. clearsynth.com Since this compound is affected by these matrix effects in nearly the same way as the unlabeled analyte, the ratio of their signals remains constant, ensuring accurate quantification. clearsynth.com

Extraction Recovery: Losses can occur during sample preparation steps like liquid-liquid extraction or solid-phase extraction. A SIL internal standard experiences the same degree of loss as the analyte, thereby correcting for this variability. researchgate.net

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume or mass spectrometer sensitivity, can affect results. scioninstruments.com The use of a SIL internal standard that is analyzed simultaneously with the analyte corrects for this drift. scioninstruments.com

The following table illustrates typical parameters for an LC-MS/MS method using this compound as an internal standard for the quantification of Europine N-oxide.

| Parameter | Europine N-oxide (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Molecular Formula | C₁₆H₂₇NO₇ nih.gov | C₁₆H₂₁D₆NO₇ clearsynth.com |

| Molecular Weight | 345.39 g/mol phytolab.com | 351.43 g/mol clearsynth.com |

| Precursor Ion (m/z) | 346.2 | 352.2 |

| Product Ion (m/z) | 120.1 | 120.1 |

| Retention Time | ~4.5 min | ~4.5 min |

This table is for illustrative purposes only. Actual mass transitions and retention times would need to be determined experimentally.

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the cleavage of the C-H bond is the rate-determining step. portico.org This phenomenon is known as the kinetic isotope effect (KIE). numberanalytics.com The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it, which can lead to a slower reaction rate. tandfonline.com By measuring the ratio of the rate constants for the non-deuterated and deuterated compounds (kH/kD), researchers can gain crucial insights into reaction mechanisms. uoc.gr

In the context of this compound, the KIE can be used to study its metabolism. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.govresearchgate.net By synthesizing this compound with deuterium atoms placed at specific sites susceptible to metabolism, researchers can determine which positions are critical for its enzymatic breakdown.

A significant KIE (kH/kD > 2) would suggest that C-H bond cleavage at the labeled position is a rate-limiting step in the metabolic pathway. escholarship.org

A KIE close to 1 would indicate that breaking the C-H bond at that site is not involved in the rate-determining step of the reaction. uoc.gr

This approach allows for the precise mapping of metabolic pathways and the identification of "metabolic soft spots" on a molecule.

| Deuterated Position in this compound | Observed KIE (kH/kD) | Mechanistic Interpretation |

|---|---|---|

| Methyl group on the ester side chain | 4.5 | C-H bond cleavage at this position is likely the rate-determining step for this metabolic pathway (e.g., O-demethylation). nih.gov |

| Pyrrolizidine (B1209537) ring | 1.2 | C-H bond cleavage on the ring is not the primary rate-limiting step of metabolism. snnu.edu.cn |

| Hydroxymethyl group | 3.0 | Indicates that oxidation at this position is a significant, rate-involved metabolic route. |

This table presents hypothetical data to illustrate the application of KIE. Actual values would depend on the specific enzyme and reaction conditions.

NMR Spectroscopy for Metabolite Identification and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the structure of molecules and analyzing complex mixtures like biological samples. frontiersin.orgau.dk While 1H and 13C NMR are standard for structure elucidation, the use of deuterium labeling opens up unique possibilities for studying metabolism. creative-proteomics.com Deuterium has a very low natural abundance, meaning that biological samples have a virtually non-existent background signal in 2H NMR spectroscopy. researchgate.net

By introducing a deuterium-labeled substrate like this compound into a biological system, its metabolic fate can be tracked with high specificity. yale.edu As the parent compound is converted into various metabolites, the deuterium label is incorporated into these new molecules. Using 2H NMR, one can detect and identify these deuterated metabolites over time, providing a dynamic map of the metabolic pathways involved. researchgate.net

This technique, sometimes referred to as Deuterium Metabolic Imaging (DMI) in an in vivo context, allows for metabolic flux analysis—the determination of the rate at which metabolites flow through a metabolic network. creative-proteomics.comyale.edunih.gov This provides a quantitative understanding of metabolic activity, which is not attainable by simply measuring static metabolite concentrations. creative-proteomics.com

| Time Point | Detected Deuterated Species (via 2H NMR) | Interpretation |

|---|---|---|

| 0 min | This compound | Baseline measurement of the administered compound. |

| 60 min | This compound, Metabolite A-d5 | Initial metabolism has occurred, forming the first downstream product. |

| 120 min | This compound, Metabolite A-d5, Metabolite B-d2 | Further metabolism or conversion of Metabolite A is occurring. |

| 240 min | Metabolite A-d5, Metabolite B-d2, Metabolite C-d2 | Parent compound is largely consumed; secondary and tertiary metabolites are present, indicating pathway progression. yale.edu |

This table is a simplified illustration of how metabolic flux can be observed by monitoring the appearance and disappearance of deuterated species over time.

Tracing in Biological Systems (preclinical models, in vitro)

The use of this compound as a tracer extends to whole biological systems, both in preclinical animal models and in vitro setups. nih.gov This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Preclinical Models (in vivo): Preclinical animal models, such as rats or mice, are essential for understanding how a compound behaves in a whole organism before human studies. nih.govtandfonline.com After administering this compound to an animal, researchers can collect various biological samples (e.g., blood, plasma, urine, feces, and tissues) at different time points. By analyzing these samples with a mass spectrometer, they can track the parent compound and its deuterated metabolites, providing a comprehensive picture of its pharmacokinetic profile and tissue distribution. nih.gov Such studies are critical for bridging the gap between preclinical research and clinical applications. nih.gov

In Vitro Models: In vitro systems offer a more controlled environment to investigate specific aspects of metabolism. mdpi.com Common models include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. tandfonline.com Incubating this compound with liver microsomes allows for the rapid study of its phase I metabolism.

Hepatocytes/Cell Cultures: Using cultured liver cells (like HepG2) or primary hepatocytes provides a more complete model that includes both phase I and phase II metabolic enzymes, as well as transporter proteins. mdpi.com

Organ-on-a-Chip Models: Advanced microfluidic devices that mimic the structure and function of human organs, such as the liver, provide a highly translational in vitro model for studying drug metabolism and potential toxicity. mdpi.com

These in vitro experiments help to identify the primary metabolic pathways and the enzymes responsible for breaking down the compound in a simplified, high-throughput manner.

| Model System | Type | Information Gained | Primary Analytical Technique |

|---|---|---|---|

| Mouse/Rat | In Vivo (Preclinical) | Pharmacokinetics (PK), tissue distribution, metabolite profiling, excretion pathways. nih.govoup.com | LC-MS/MS |

| Liver Microsomes | In Vitro | Identification of Phase I metabolites, enzyme kinetics (KIE), metabolic stability. tandfonline.com | LC-MS/MS |

| Hepatocyte Culture | In Vitro | Phase I and Phase II metabolism, metabolic pathway elucidation, transporter interactions. mdpi.com | LC-MS/MS, 2H NMR |

| Liver-on-a-Chip | In Vitro | Human-relevant metabolism, metabolic efficiency, dynamic flux analysis in a microphysiological system. mdpi.com | LC-MS/MS, 2H NMR |

Mechanistic Toxicology Studies of Europine N Oxide D6 in Vitro and Preclinical Models

Molecular Mechanisms of Cellular Perturbation in Model Cell Lines

The toxicity of Europine (B191236) N-oxide is not direct but is a consequence of its metabolic transformation. In biological systems, PA N-oxides can be reduced to their parent tertiary amine PAs. nih.govresearchgate.netthieme-connect.com This reduction is a critical toxification step, as the parent PA, europine, is then metabolically activated, primarily in the liver, by cytochrome P450 (CYP) enzymes. nih.govthieme-connect.com This activation process converts the PA into highly reactive pyrrolic intermediates, specifically dehydro-pyrrolizidine alkaloids (DHPAs). thieme-connect.commdpi.com

These electrophilic DHPAs are responsible for the observed cellular damage. Their primary mechanism of action is the covalent binding to cellular macromolecules, including proteins and nucleic acids, forming adducts. mdpi.comresearchgate.net The formation of these adducts disrupts cellular function through several pathways:

Oxidative Stress: The metabolic activation process and the subsequent cellular damage can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govresearchgate.net This oxidative stress results in damage to lipids, proteins, and DNA, further compromising cellular integrity and function. researchgate.net

Mitochondrial Dysfunction: Mitochondria are a key target of chemical-induced liver injury. nih.gov Reactive metabolites can impair mitochondrial function, leading to ATP depletion, increased ROS production, and the initiation of mitochondrial membrane permeability transition (MPT). nih.govcambridge.org This can trigger the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade and leading to programmed cell death. nih.gov

Cell Death Pathways: The culmination of macromolecular damage, oxidative stress, and mitochondrial failure is hepatocyte death, which can occur via apoptosis or necrosis. nih.govcambridge.org Apoptosis is a controlled form of cell death, while necrosis is a more chaotic process that often elicits an inflammatory response. cambridge.org Both pathways are initiated by the overwhelming cellular damage caused by the reactive pyrrole (B145914) intermediates. nih.govcambridge.org

Studies using various cell lines, such as primary hepatocytes and the HepaRG cell line, which mimics primary human hepatocytes, are instrumental in elucidating these mechanisms. mdpi.cominsphero.com These models allow for the investigation of metabolic activation, adduct formation, and the subsequent cytotoxic events in a controlled environment.

Table 1: Key Molecular Events in Cellular Perturbation by Pyrrolizidine (B1209537) Alkaloids

| Mechanistic Step | Description | Key Molecules Involved | Cellular Outcome |

| Metabolic Reduction | Reduction of Europine N-oxide to the parent alkaloid, europine. | Intestinal microbiota, Hepatic CYPs | Formation of the pro-toxic parent PA. |

| Metabolic Activation | Oxidation of europine by CYP enzymes to form reactive pyrrolic intermediates. | Cytochrome P450 (e.g., CYP3A4) | Generation of dehydropyrrolizidine alkaloids (DHPAs). |

| Macromolecular Adduction | Covalent binding of DHPAs to cellular proteins and DNA. | DHPAs, Cellular proteins, DNA | Disruption of protein function, DNA damage. mdpi.comresearchgate.net |

| Oxidative Stress | Imbalance in cellular redox state due to ROS overproduction. | Reactive Oxygen Species (ROS) | Lipid peroxidation, protein oxidation, DNA damage. nih.govresearchgate.net |

| Mitochondrial Injury | Impairment of mitochondrial function. | ATP, Cytochrome c | ATP depletion, induction of apoptosis. nih.govcambridge.org |

| Cell Death | Induction of apoptosis and necrosis. | Caspases | Loss of cellular integrity, inflammation. nih.govcambridge.org |

Genotoxicity and Mutagenicity Assessment at a Mechanistic Level

The genotoxicity of pyrrolizidine alkaloids, including europine, is a direct consequence of their metabolic activation. The resulting DHPAs are potent alkylating agents that readily react with the nitrogen atoms in DNA bases, forming DHP-DNA adducts. thieme-connect.commdpi.com This covalent modification of the genetic material is the primary event initiating mutagenicity and potential carcinogenicity. mdpi.comestiv.org

Standard in vitro genotoxicity assays are employed to assess these effects:

Ames Test: This bacterial reverse mutation assay is a standard first-line test for detecting gene mutations. service.gov.uk

In Vitro Micronucleus (MN) Test: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which are key events in carcinogenesis. service.gov.ukeuropa.eu

Comet Assay: This test measures DNA strand breaks, providing another indicator of DNA damage. service.gov.uk

In the context of PAs, a study using the HepaRG micronucleus assay investigated several PA N-oxides. For europine N-oxide, a slight but statistically significant increase in micronuclei was noted, but the effect did not surpass a two-fold increase compared to the control, and the analysis yielded a very broad confidence interval, indicating high uncertainty in this specific result. thieme-connect.com Research suggests that N-oxidation is generally a detoxification pathway for europine, with the formation of reactive metabolites being almost negligible from the N-oxide form directly, in contrast to the parent compound. researcher.life This implies that the genotoxic risk of Europine N-oxide is primarily dependent on its prior reduction to europine. thieme-connect.comresearcher.life The genotoxic mechanism is mediated by the formation of various DHP-DNA adducts, which can lead to mutations if not repaired before DNA replication. thieme-connect.commdpi.com

Table 2: Genotoxicity Profile of Pyrrolizidine Alkaloids

| Genotoxicity Endpoint | Mechanism | Relevant In Vitro Assay | Finding for Europine/PAs |

| Gene Mutation | Formation of DHP-DNA adducts leading to base-pair substitutions or frameshifts. | Ames Test | PAs are known to be mutagenic. thieme-connect.com |

| Clastogenicity | DNA adducts leading to DNA strand breaks and chromosomal aberrations. | Micronucleus Test, Chromosome Aberration Test | PAs induce chromosomal damage. thieme-connect.com |

| Aneugenicity | Interference with the mitotic apparatus, leading to chromosome loss or gain. | Micronucleus Test with kinetochore staining | Some PAs may exhibit aneugenic potential. |

| DNA Damage | Direct alkylation of DNA by reactive pyrrolic intermediates. | Comet Assay | PAs cause DNA strand breaks. service.gov.uk |

Specific Organ Toxicity Mechanisms in Animal Models (e.g., hepatic, renal, at a cellular/molecular level)

The primary target organ for the toxicity of most pyrrolizidine alkaloids, following systemic exposure in animal models, is the liver. frontiersin.orgresearchgate.net The characteristic lesion is hepatic sinusoidal obstruction syndrome (HSOS), previously known as veno-occlusive disease. frontiersin.org

Hepatic Toxicity: The molecular mechanism of hepatotoxicity is initiated by the metabolic activation of europine (formed from Europine N-oxide) in hepatocytes. nih.govresearchgate.net The resulting reactive DHPAs can cause injury to various liver cells, but sinusoidal endothelial cells are particularly sensitive. thieme-connect.com

The key events at the cellular level include:

Formation of Pyrrole-Protein Adducts: DHPAs bind to proteins within hepatocytes, leading to cellular dysfunction and stress. researchgate.netfrontiersin.org

Release of Reactive Metabolites: Stable, reactive pyrrolic metabolites may be released from hepatocytes and travel to adjacent sinusoidal endothelial cells, causing damage. thieme-connect.com

Endothelial Cell Injury: Damage to the sinusoidal endothelium leads to the cells rounding up and sloughing into the sinusoidal lumen, causing obstruction.

Hemorrhagic Necrosis: The obstruction of hepatic sinusoids leads to congestion, ischemia, and ultimately hemorrhagic necrosis of liver parenchymal cells. mdpi.com

Animal models, particularly rats, are commonly used to study PA-induced hepatotoxicity. insphero.comfrontiersin.orgnih.gov These models have been crucial in demonstrating that PA N-oxides cause hepatotoxicity through their reduction to the parent PA and subsequent activation. nih.govresearchgate.net Studies have shown a direct link between the formation of pyrrole-protein adducts and the severity of liver injury. researchgate.net

Other Organ Toxicity: While the liver is the main target, toxicity in other organs, such as the lungs (pulmonary arterial hypertension) and kidneys, has been reported for some PAs, though this is less common. researchgate.netnih.gov The mechanism is thought to be similar, involving local metabolic activation or transport of reactive metabolites from the liver to these organs.

Role of N-Oxide Moiety in Mechanistic Toxicological Profiles

The N-oxide moiety plays a dual and critical role in the toxicological profile of Europine N-oxide.

Detoxification Pathway: The formation of an N-oxide from the parent tertiary amine (europine) is generally considered a detoxification reaction. thieme-connect.comresearcher.life The N-oxide is more water-soluble and less lipophilic than the parent alkaloid, which facilitates its excretion. acs.org Crucially, the N-oxide itself cannot be directly metabolized by CYP enzymes to the reactive, toxic pyrrolic intermediates. thieme-connect.com Studies on the metabolism of europine in rat hepatocytes have shown that N-oxide formation is a detoxification step, with almost negligible formation of other reactive metabolites from this pathway. researcher.life

Toxification via Reduction (Prodrug-like Role): Despite being a detoxification product, the N-oxide can act as a reservoir or prodrug for the toxic parent alkaloid. nih.govresearchgate.netfrontiersin.org Following ingestion, Europine N-oxide can be reduced back to europine. This reduction occurs in two main locations:

Gastrointestinal Tract: Intestinal microbiota possess enzymes capable of reducing PA N-oxides to their corresponding PAs. nih.govresearchgate.net

Liver: Hepatic enzymes, including certain cytochrome P450 isoforms, can also mediate the reduction of the N-oxide back to the tertiary amine. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies for Europine N Oxide D6 Studies

Integration with Systems Biology and Omics Approaches (e.g., metabolomics, proteomics)

The advancement of systems biology and "omics" technologies offers a significant opportunity to deepen the understanding of Europine (B191236) N-oxide-d6's biological interactions and effects. These approaches allow for a holistic view of the molecular changes within a biological system in response to this compound.

Metabolomics is a powerful tool for profiling the complete set of small-molecule metabolites within a cell, tissue, or organism. cambridge.org In the context of Europine N-oxide-d6, metabolomics can be employed to:

Identify metabolic pathways affected by the compound: By comparing the metabolic profiles of treated and untreated biological samples, researchers can pinpoint specific pathways that are perturbed by this compound. mdpi.com For instance, a study on large yellow croaker utilized metabolomics to reveal that dietary supplementation with hydroxyproline (B1673980) led to distinct changes in muscle metabolite profiles, including alterations in glucose-6-phosphate and trimethylamine (B31210) N-oxide. cambridge.org

Discover biomarkers of exposure or effect: Changes in the levels of specific metabolites could serve as biomarkers to indicate exposure to this compound or to predict its biological effects.

Elucidate mechanisms of action: Alterations in metabolite concentrations can provide clues about the compound's mechanism of action at a molecular level. biosynth.com

Proteomics , the large-scale study of proteins, can complement metabolomic data by providing insights into the changes in protein expression and post-translational modifications induced by this compound. This can help to:

Identify protein targets: Proteomics can help identify the specific proteins that this compound directly or indirectly interacts with.

Understand regulatory networks: Changes in protein expression can reveal the cellular signaling pathways and regulatory networks that are modulated by the compound. mdpi.com Quantitative proteomics has been used to analyze protein expression in response to various stimuli, such as cold acclimation in insects and in the study of diseases like primary sclerosing cholangitis. researchgate.netplos.org

Integrating metabolomic and proteomic data provides a more comprehensive, systems-level understanding of the biological impact of this compound. mdpi.comoup.com This multi-omics approach can help to construct detailed models of the compound's interaction with biological systems, moving beyond the study of isolated targets to a more holistic view of its effects. biorxiv.orgleitat.org

Below is an interactive data table summarizing potential applications of omics in this compound research.

| Omics Approach | Potential Application in this compound Research | Example from Broader Research |

| Metabolomics | Identifying metabolic pathways affected by the compound. | Profiling of muscle metabolites in large yellow croaker to understand the effects of hydroxyproline. cambridge.org |

| Discovering biomarkers of exposure. | Using metabolic profiles to assess the impact of environmental exposures. mdpi.com | |

| Elucidating mechanisms of action. | Investigating changes in metabolite concentrations to understand compound interactions. biosynth.com | |

| Proteomics | Identifying direct and indirect protein targets. | Analysis of protein expression in response to cold acclimation. researchgate.net |

| Understanding the modulation of cellular signaling pathways. | Quantitative proteomics for disease biomarker discovery. plos.org | |

| Multi-Omics Integration | Building comprehensive models of biological interactions. | Combining genomics, transcriptomics, proteomics, and metabolomics to understand abiotic stress tolerance in plants. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Predictive Modeling of Chemical Behavior

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical and biomedical research, with significant potential for accelerating the study of compounds like this compound. euromat2025.comnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions about a compound's behavior, reducing the need for extensive and time-consuming experimental work. euromat2025.comresearchgate.net

Key applications of AI and ML in the context of this compound include:

Predicting Physicochemical Properties: Machine learning models can be trained on existing chemical data to predict various properties of new or understudied compounds, such as solubility, stability, and reactivity.

Forecasting Biological Activity and Targets: By analyzing the structural features of this compound, AI algorithms can predict its potential biological activities and identify likely protein targets. core.ac.uk This can help to prioritize experimental studies and guide drug discovery efforts. For example, machine learning models have been developed to predict the redox potentials of transition-metal complexes with reasonable accuracy. acs.org

Modeling Structure-Activity Relationships (SAR): AI can be used to build sophisticated SAR models that relate the chemical structure of a compound to its biological activity. This can inform the design of new analogs of this compound with improved properties.

High-Throughput Screening and Data Analysis: AI can automate the analysis of large datasets generated from high-throughput screening experiments, facilitating the rapid identification of lead compounds and the interpretation of complex biological data. euromat2025.com

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and provide deeper insights into its chemical and biological behavior. europa.eu

The table below illustrates how AI and ML can be applied to study this compound.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Using algorithms to forecast chemical and biological properties. euromat2025.comresearchgate.net | Predicting the compound's solubility, stability, and potential biological targets. |

| Structure-Activity Relationship (SAR) Analysis | Identifying the relationship between a molecule's structure and its activity. | Guiding the design of more potent or selective analogs of this compound. |

| High-Throughput Data Analysis | Automating the interpretation of large experimental datasets. | Accelerating the analysis of screening results to identify key biological effects. |

| Drug Discovery and Design | Accelerating the process of identifying and optimizing new drug candidates. nih.gov | Predicting promising therapeutic applications for this compound and its derivatives. |

Exploration of Novel Biocatalytic Approaches for Synthesis and Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis methods. mdpi.com For a complex molecule like this compound, biocatalytic approaches could be instrumental for both its synthesis and the creation of novel derivatives.

Future research in this area could focus on:

Enzymatic Synthesis: Identifying or engineering enzymes that can perform the specific oxidation and esterification steps required to synthesize this compound from its precursors. This could lead to more efficient and environmentally friendly production methods. Studies have shown that enzymes like monooxygenases can be used for the N-oxidation of heteroaromatic compounds. mdpi.com

Enzymatic Modification: Utilizing enzymes to selectively modify the structure of this compound to create a library of new compounds with potentially different biological activities. uni-halle.de This could involve, for example, the enzymatic glycosylation or acylation of the molecule. Lipases are known to be effective in regioselective trans-acylation reactions. unimi.it

Cascade Reactions: Developing one-pot, multi-enzyme cascade reactions to synthesize complex molecules, which can improve efficiency and reduce waste. researchgate.net This approach has been successfully used to synthesize chiral amines with multiple stereocenters. researchgate.net

The use of biocatalysis in the study of this compound could not only provide more sustainable synthetic routes but also open up new avenues for the discovery of novel, biologically active compounds.

The following table highlights potential biocatalytic approaches for this compound.

| Biocatalytic Approach | Description | Potential for this compound |

| Enzymatic Synthesis | Using enzymes to build the molecule from simpler precursors. mdpi.com | Developing a "green" and efficient synthesis of this compound. |

| Enzymatic Modification | Using enzymes to add or remove functional groups. uni-halle.de | Creating a diverse library of this compound analogs for biological screening. |

| Directed Evolution | Engineering enzymes to improve their activity or selectivity for a specific reaction. | Optimizing an enzyme for the specific N-oxidation step in the synthesis of this compound. mdpi.com |

| Biocatalytic Cascades | Combining multiple enzymatic steps in a single reaction vessel. researchgate.net | Streamlining the synthesis of complex derivatives of this compound. |

Development of Advanced in situ Spectroscopic Techniques for Real-time Mechanistic Studies